Cas no 76620-00-3 (1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)
1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Ethylphenyl)maleimide
- 1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione
- 1-(4-ethylphenyl)pyrrole-2,5-dione
- 1-(4-Ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-(4-ethylphenyl)azoline-2,5-dione
- 1-(4-ethylphenyl)maleimide
- F1637-0007
- N-(p-ethylphenyl)maleimide
- p-ethyl-phenylmaleimide
- FT-0629222
- D95960
- AKOS000249083
- SCHEMBL112959
- BDBM50300318
- 76620-00-3
- CHEMBL577071
- PD135120
- A915513
- CS-0296644
- FT-0629223
- 1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione #
- MFCD00014538
- AS-61180
- DTXSID90335015
- EN300-44361
- STK397396
- DTXCID40286104
- 1H-Pyrrole-2,5-dione, 1-(4-ethylphenyl)-
- DB-075153
- ALBB-017480
- 1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
-
- MDL: MFCD00014538
- Inchi: 1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3
- InChI Key: FHVHFKZQDVQILM-UHFFFAOYSA-N
- SMILES: O=C1C=CC(N1C1C=CC(=CC=1)CC)=O
- BRN: 7022079
Computed Properties
- Exact Mass: 201.07900
- Monoisotopic Mass: 201.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Color/Form: Grayish yellow lens powder.
- Density: 1.233
- Melting Point: 65-66°C
- Boiling Point: 342.3°C at 760 mmHg
- Flash Point: 154.6°C
- Refractive Index: 1.601
- PSA: 37.38000
- LogP: 1.74340
- Solubility: Insoluble in water
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22
- Safety Instruction: S22-S36/37
-
Hazardous Material Identification:
- Safety Term:S22;S36/37
- Packing Group:III
- Packing Group:III
- Risk Phrases:R20/21/22
- HazardClass:IRRITANT
- PackingGroup:III
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 066456-500mg |
1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione |
76620-00-3 | 500mg |
$158.00 | 2023-09-10 | ||
| Chemenu | CM198444-5g |
1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione |
76620-00-3 | 95% | 5g |
$497 | 2021-08-05 | |
| TRC | E703050-500mg |
2-(4-Ethylphenyl)cyclopent-4-ene-1,3-dione |
76620-00-3 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | E703050-1g |
2-(4-Ethylphenyl)cyclopent-4-ene-1,3-dione |
76620-00-3 | 1g |
$ 95.00 | 2022-06-05 | ||
| Chemenu | CM198444-1g |
1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione |
76620-00-3 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB173831-2 g |
N-(4-Ethylphenyl)maleimide, 98%; . |
76620-00-3 | 98% | 2 g |
€78.00 | 2023-07-20 | |
| abcr | AB173831-10 g |
N-(4-Ethylphenyl)maleimide, 98%; . |
76620-00-3 | 98% | 10 g |
€202.00 | 2023-07-20 | |
| TRC | E703050-1000mg |
2-(4-Ethylphenyl)cyclopent-4-ene-1,3-dione |
76620-00-3 | 1g |
$115.00 | 2023-05-18 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01058-2g |
N-(4-Ethylphenyl)maleimide, 98+% |
76620-00-3 | 98+% | 2g |
¥828.00 | 2022-12-30 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01058-10g |
N-(4-Ethylphenyl)maleimide, 98+% |
76620-00-3 | 98+% | 10g |
¥3238.00 | 2022-12-30 |
1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Suppliers
1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Recent Advances in the Study of 1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS: 76620-00-3)
1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS: 76620-00-3) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in contemporary research.
The compound, characterized by its pyrrole-2,5-dione core, has been investigated for its role as a potential inhibitor of various enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating inflammatory responses by targeting specific cyclooxygenase (COX) enzymes. The study utilized in vitro and in vivo models to elucidate the compound's anti-inflammatory properties, suggesting its promise as a lead compound for developing novel anti-inflammatory drugs.
Another area of interest is the compound's potential application in oncology. Research conducted by a team at the University of Cambridge in 2024 revealed that 1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The study employed high-throughput screening and molecular docking techniques to identify the compound's interaction with key oncogenic proteins, paving the way for further preclinical evaluations.
In addition to its therapeutic potential, recent advancements in the synthetic methodology of 1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione have been reported. A 2024 paper in Organic Letters detailed a novel, scalable synthesis route that improves yield and purity while reducing environmental impact. This development is critical for facilitating large-scale production and subsequent clinical trials.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic properties. Current research is focused on structural modifications to enhance bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these limitations and accelerate the translation of this compound into clinical applications.
In conclusion, 1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS: 76620-00-3) represents a versatile and promising candidate in drug discovery. Its diverse biological activities and improved synthetic accessibility underscore its potential to address unmet medical needs. Continued research and development efforts will be essential to fully realize its therapeutic benefits.
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